
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is a quinoline derivative with a cyclopropyl group attached to the ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of 2-cyclopropylquinoline-3-carbaldehyde with malonic acid derivatives under basic conditions.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-cyclopropylquinoline-3-boronic acid with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, dimethylformamide.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Cyclopropyl-quinoline-3-ol derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Employed in the development of fluorescent materials and organic semiconductors.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It may disrupt bacterial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is unique due to its cyclopropyl group, which enhances its biological activity compared to other quinoline derivatives. Similar compounds include:
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylacrylaldehyde
These compounds share structural similarities but differ in their substituents and biological activities.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-cyclopropyl-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c16-14(7-10-5-6-10)12-8-11-3-1-2-4-13(11)15-9-12/h1-4,8-10H,5-7H2 |
InChI Key |
ULYCKOZPJHYQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)


![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

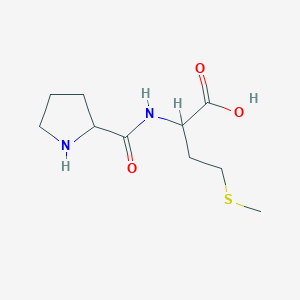

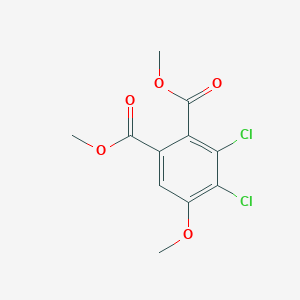
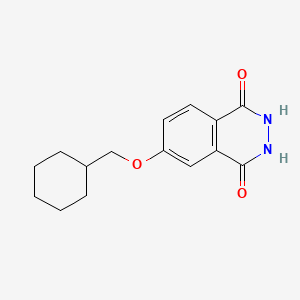
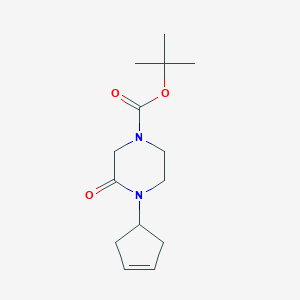
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
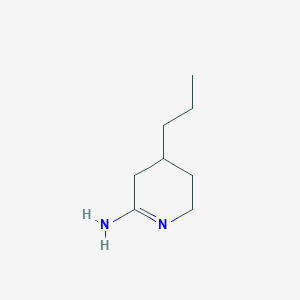
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

